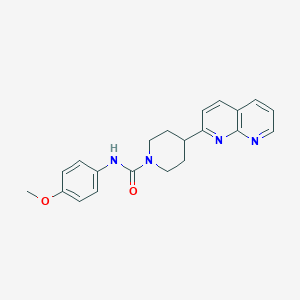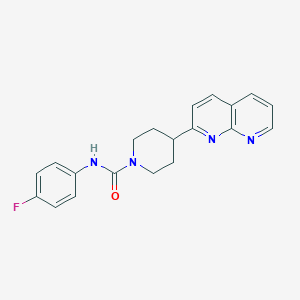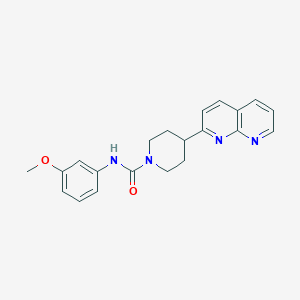
N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a naphthyridine moiety, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Naphthyridine Moiety: The naphthyridine group can be introduced via a nucleophilic substitution reaction, where a halogenated naphthyridine reacts with the piperidine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced through an amide bond formation, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the naphthyridine moiety, potentially converting it to a dihydronaphthyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenated reagents and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.
類似化合物との比較
Similar Compounds
- N-(4-methoxyphenyl)-4-(quinolin-2-yl)piperidine-1-carboxamide
- N-(4-methoxyphenyl)-4-(isoquinolin-2-yl)piperidine-1-carboxamide
- N-(4-methoxyphenyl)-4-(pyridin-2-yl)piperidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide is unique due to the presence of the 1,8-naphthyridine moiety, which can confer distinct electronic and steric properties. This uniqueness can result in different binding affinities and selectivities for biological targets, making it a valuable compound for specific research applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-18-7-5-17(6-8-18)23-21(26)25-13-10-15(11-14-25)19-9-4-16-3-2-12-22-20(16)24-19/h2-9,12,15H,10-11,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAWBQHYQWRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468449.png)
![6-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6468454.png)
![N-[4-methoxy-3-({9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}amino)phenyl]acetamide](/img/structure/B6468460.png)
![4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B6468465.png)
![5-fluoro-6-methyl-2-[5-(quinoxaline-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468469.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468477.png)

![4-[(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)methyl]benzonitrile](/img/structure/B6468495.png)
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6468513.png)
![9-(2-methoxyethyl)-6-[5-(5-methylpyrazine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468518.png)

![2-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6468531.png)
![2-(propan-2-yl)-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6468533.png)
![2-[1-(benzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468541.png)
